2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds structurally related to 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid, involves complex reactions. For instance, the preparation of 3-hydroxy-2-phenyl-4(1H)-quinolinones, which share a core structure with our compound of interest, is achieved through the reaction of 2-aminoterephthalic acid with substituted alpha-bromoacetophenones, followed by cyclization in polyphosphoric acid (Soural et al., 2006). Another related synthesis pathway involves the reaction of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, leading to various quinoline derivatives through a series of bromination, hydrolysis, and decarboxylation steps (Klásek et al., 2003).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, closely related to 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid, has been extensively studied. Techniques such as mass spectral analysis, semi-preparative high-performance liquid chromatography (HPLC), and NMR spectroscopy are employed to confirm the structures of these compounds. For example, the structure of N-hydroxy-IQ, a mutagenic metabolite of IQ, was confirmed through derivatization and mass spectral analysis, along with HPLC methods (Snyderwine et al., 1987).
Scientific Research Applications
Antimicrobial Activity
A study by Agui et al. (1977) explored the synthesis of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, including compounds structurally similar to 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid. These compounds exhibited promising antimicrobial properties, particularly against gram-negative microorganisms and Staphylococcus aureus (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).
Antitubercular Properties
Ukrainets et al. (2006) synthesized variants of halo-substituted 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylic acids, evaluating their antitubercular activity. Their findings highlight the potential use of these compounds, including those structurally related to 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid, in combating tuberculosis (Ukrainets, Sidorenko, Petrushova, & Gorokhova, 2006).
Oligoamide Foldamers for Structural Studies
Jiang et al. (2003) designed and synthesized oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, which share structural similarities with 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid. These compounds were studied for their helical structures, useful in understanding molecular interactions and design principles in chemistry (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).
Photophysical Studies of Fluorophores
Padalkar and Sekar (2014) conducted a study on azole-quinoline-based fluorophores, which included 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, a compound analogous to 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid. This research provides insights into the photophysical properties of such compounds, which are significant for applications in material sciences and biochemistry (Padalkar & Sekar, 2014).
Anti-Cancer Applications
Chen and Dexter (1992) studied a substituted 4-quinolinecarboxylic acid (2-(4-cyclohexylphenyl)-6-fluoro-3-methyl-4-quinolinecarboxylic acid) for its anti-cancer properties. The compound's structural relation to 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid suggests potential applications in cancer research and treatment (Chen & Dexter, 1992).
Safety And Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions1121314.
Future Directions
The future directions for research on this compound could include exploring its potential uses in pharmaceuticals, its environmental impact, and its behavior under various chemical and physical conditions15.
Please note that this information is based on related compounds and general chemical principles. The exact properties and characteristics of “2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid” may differ. Always consult with a qualified professional or refer to the primary literature for specific information.
properties
IUPAC Name |
2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-10-15(17(20)21)13-4-2-3-5-14(13)18-16(10)11-6-8-12(19)9-7-11/h2-9,19H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOWIELPRZDONS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420732 |
Source
|
Record name | 3-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid | |
CAS RN |
107419-49-8 |
Source
|
Record name | 3-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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